molecular formula C10H7F3O3 B13716665 (E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione

(E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione

Cat. No.: B13716665
M. Wt: 232.16 g/mol
InChI Key: RKAWLTFMVGLLTJ-ONEGZZNKSA-N
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Description

(E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione is an organic compound that features a trifluoromethyl group, a furan ring, and a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione typically involves the introduction of the trifluoromethyl group and the furan ring into a suitable precursor. Common synthetic routes may include:

    Aldol Condensation: Combining a trifluoromethyl ketone with a furan-containing aldehyde under basic conditions.

    Wittig Reaction: Using a phosphonium ylide to form the conjugated diene system.

Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors and efficient purification techniques.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the diene system.

    Reduction: Reduction reactions could target the carbonyl groups or the double bonds in the diene system.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the furan ring or the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

(E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.

    Industry: Use in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action for (E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group could enhance its binding affinity or stability in biological systems.

Comparison with Similar Compounds

    (E)-1,1,1-Trifluoro-2-phenylhex-5-ene-2,4-dione: Similar structure but with a phenyl group instead of a furan ring.

    (E)-1,1,1-Trifluoro-6-(2-thienyl)hex-5-ene-2,4-dione: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness: (E)-1,1,1-Trifluoro-6-(2-furyl)hex-5-ene-2,4-dione is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to phenyl or thiophene analogs

Properties

Molecular Formula

C10H7F3O3

Molecular Weight

232.16 g/mol

IUPAC Name

(E)-1,1,1-trifluoro-6-(furan-2-yl)hex-5-ene-2,4-dione

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)9(15)6-7(14)3-4-8-2-1-5-16-8/h1-5H,6H2/b4-3+

InChI Key

RKAWLTFMVGLLTJ-ONEGZZNKSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)CC(=O)C(F)(F)F

Canonical SMILES

C1=COC(=C1)C=CC(=O)CC(=O)C(F)(F)F

Origin of Product

United States

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